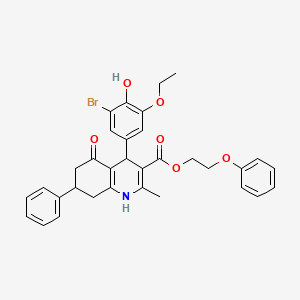![molecular formula C24H30N2O6 B4998275 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate, also known as MPAP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPAP is a piperazine derivative that was initially developed as an antidepressant drug. However, recent studies have shown that it may have potential in the treatment of other neurological disorders, such as Parkinson's disease and drug addiction.
作用机制
The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act as a dopamine D3 receptor antagonist, which may contribute to its potential therapeutic effects in Parkinson's disease and drug addiction.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to have low toxicity and few side effects. However, one limitation is that it may not be as effective in humans as it is in animal models, and further research is needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate. One area of research could focus on its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to develop more efficient synthesis methods for the compound.
合成方法
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate can be synthesized using a variety of methods, including the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base, followed by crystallization with oxalic acid. Another method involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(3-phenylpropyl)piperazine in the presence of triethylamine, followed by crystallization with oxalic acid.
科学研究应用
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for Parkinson's disease. Studies have shown that this compound can protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons, which are responsible for producing dopamine. This suggests that this compound may be a potential therapeutic agent for the treatment of Parkinson's disease.
Another area of research has focused on this compound's potential as a treatment for drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs such as cocaine and amphetamines, as well as reduce drug-seeking behavior in animal models. This suggests that this compound may be a potential treatment for drug addiction.
属性
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-19-7-5-11-21(17-19)26-18-22(25)24-15-13-23(14-16-24)12-6-10-20-8-3-2-4-9-20;3-1(4)2(5)6/h2-5,7-9,11,17H,6,10,12-16,18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKRQPIHPCJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B4998198.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)
